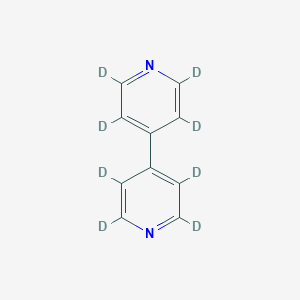

2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell1.

Synthesis Analysis

The synthesis of pyridine derivatives typically involves methods such as Chichibabin synthesis, where 2 equivalents of a Grignard reagent are reacted with a nitrile1.

Molecular Structure Analysis

The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine. Pyridine has a conjugated system of six π electrons that are delocalized over the ring. The molecule is planar and, thus, follows the Hückel criteria for aromatic systems1.Chemical Reactions Analysis

In its reactions, pyridine behaves as a weak base, similar to amines. It reacts with acids to form salts and with halogens to form pyridinium compounds1.Physical And Chemical Properties Analysis

Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It is soluble in water and most organic solvents1.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

The synthesis and applications of complex pyridine derivatives, such as "2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine", play a crucial role in medicinal and pharmaceutical industries. These compounds are key precursors for developing various bioactive molecules due to their broader synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, demonstrates the importance of these compounds in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).

Drug Development and Pharmacophore Design

Pyridine derivatives serve as crucial scaffolds in drug development, particularly in designing kinase inhibitors. These compounds are known for their selectivity and potency in inhibiting specific kinases responsible for proinflammatory cytokine release. Their ability to bind selectively and potently makes them valuable in pharmacophore design for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Biomedical Applications

The pyridine core is instrumental in the development of novel biomedical applications, including anticancer, antibacterial, and antiviral therapies. Pyridine-based Cu(II) complexes, for example, have shown excellent anticancer potency against various cancer cell lines, highlighting the therapeutic potential of pyridine derivatives in addressing critical health issues (Alshamrani, 2023).

Chemical Sensing and Environmental Monitoring

The versatility of pyridine derivatives extends to environmental monitoring and chemical sensing, where they are used as chemosensors for detecting various species. Their high affinity for ions and neutral species makes them highly effective in analytical chemistry applications for environmental, agricultural, and biological sample analyses (Abu-Taweel et al., 2022).

Safety And Hazards

Pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It is also flammable and can cause damage to the central nervous system1.

Zukünftige Richtungen

The future directions in the study of pyridine and its derivatives could involve the development of new synthetic methods, the discovery of new reactions, and the design of new pyridine-based drugs1.

Please note that the information provided is based on pyridine and its general properties. The specific compound you mentioned may have different properties and behaviors. For more accurate information, it would be best to consult scientific literature or a chemical database.

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTWFVJZLCBMC-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bipyridyl-d8 | |

CAS RN |

132125-39-4 |

Source

|

| Record name | 132125-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)